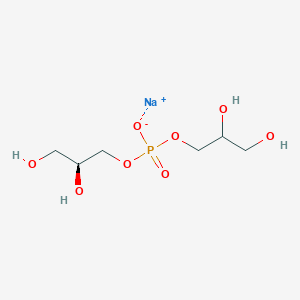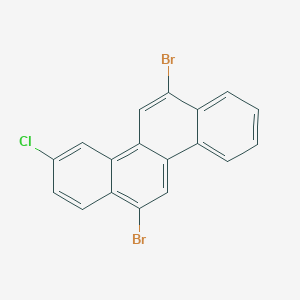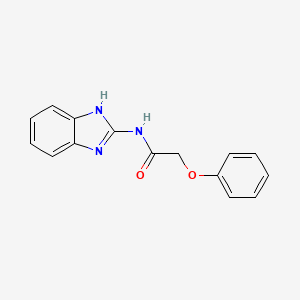
Sodium(S)-2,3-dihydroxypropyl(2,3-dihydroxypropyl)phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium(S)-2,3-dihydroxypropyl(2,3-dihydroxypropyl)phosphate is a chemical compound with the molecular formula C6H13Na2O10P It is a sodium salt derivative of a phosphate ester, characterized by the presence of two 2,3-dihydroxypropyl groups attached to a phosphate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium(S)-2,3-dihydroxypropyl(2,3-dihydroxypropyl)phosphate typically involves the reaction of glycerol with phosphoric acid in the presence of a sodium base. The reaction proceeds through the formation of intermediate esters, which are subsequently neutralized with sodium hydroxide to yield the final product. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical reactors where glycerol and phosphoric acid are mixed under controlled conditions. The reaction mixture is then neutralized with sodium hydroxide, and the product is purified through crystallization or other separation techniques. The final product is typically obtained as a solid, which can be further processed into various forms for different applications.
化学反応の分析
Types of Reactions
Sodium(S)-2,3-dihydroxypropyl(2,3-dihydroxypropyl)phosphate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler alcohol derivatives.
Substitution: The phosphate group can undergo substitution reactions with various nucleophiles, leading to the formation of different phosphate esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the phosphate group under mild conditions.
Major Products
The major products formed from these reactions include various phosphate esters, ketones, aldehydes, and reduced alcohol derivatives. These products can be further utilized in different chemical and biological applications.
科学的研究の応用
Sodium(S)-2,3-dihydroxypropyl(2,3-dihydroxypropyl)phosphate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: Employed in biochemical assays and as a component in buffer solutions.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for certain pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
作用機序
The mechanism of action of Sodium(S)-2,3-dihydroxypropyl(2,3-dihydroxypropyl)phosphate involves its interaction with specific molecular targets and pathways. The compound can act as a chelating agent, binding to metal ions and affecting their availability in biological systems. Additionally, it can participate in phosphorylation reactions, influencing various metabolic pathways and enzymatic activities.
類似化合物との比較
Similar Compounds
Sodium glycerophosphate: Similar in structure but with different functional groups attached to the phosphate moiety.
Sodium dihydrogen phosphate: A simpler phosphate salt with different chemical properties.
Sodium tripolyphosphate: A more complex phosphate compound with multiple phosphate units.
Uniqueness
Sodium(S)-2,3-dihydroxypropyl(2,3-dihydroxypropyl)phosphate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its dual 2,3-dihydroxypropyl groups provide additional functional sites for chemical reactions, making it versatile for various applications.
特性
分子式 |
C6H14NaO8P |
|---|---|
分子量 |
268.13 g/mol |
IUPAC名 |
sodium;[(2S)-2,3-dihydroxypropyl] 2,3-dihydroxypropyl phosphate |
InChI |
InChI=1S/C6H15O8P.Na/c7-1-5(9)3-13-15(11,12)14-4-6(10)2-8;/h5-10H,1-4H2,(H,11,12);/q;+1/p-1/t5-,6?;/m0./s1 |
InChIキー |
WYHDJJSICPMMFI-GNVLWMSISA-M |
異性体SMILES |
C([C@@H](COP(=O)([O-])OCC(CO)O)O)O.[Na+] |
正規SMILES |
C(C(COP(=O)([O-])OCC(CO)O)O)O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(6-Fluoro-1,10-diazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraen-3-yl)-4-imidazo[1,2-a]pyridin-3-ylpyrrole-2,5-dione;dihydrochloride](/img/structure/B13123618.png)


![8-(2,5-Dimethylbenzyl)-2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13123642.png)
![Imidazo[1,2-a]pyrazine-3,6(5H,7H)-dione](/img/structure/B13123653.png)




![4-Chlorothieno[3,2-d]pyrimidine-6-sulfonamide](/img/structure/B13123678.png)


